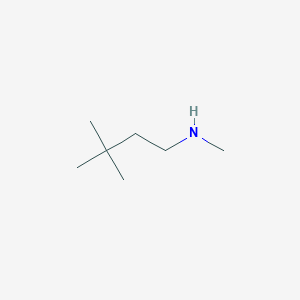

(3,3-dimethylbutyl)(methyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3,3-dimethylbutyl)(methyl)amine: is an organic compound with the molecular formula C7H17N . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is also known by other names such as N,N,3-trimethylbutan-1-amine .

准备方法

Synthetic Routes and Reaction Conditions:

Alkylation of Amines: One common method involves the alkylation of dimethylamine with isobutylene in the presence of an acid catalyst.

Reductive Amination: Another method is the reductive amination of 3,3-dimethylbutanal with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production often involves the continuous flow process where dimethylamine and isobutylene are reacted under controlled temperature and pressure conditions to yield (3,3-dimethylbutyl)(methyl)amine .

化学反应分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding .

Reduction: It can be reduced to form .

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents like or .

Substitution: Reagents like alkyl halides or acyl chlorides

Major Products:

- Various substituted amines from nucleophilic substitution .

N-oxides: from oxidation.

Secondary amines: from reduction.

科学研究应用

Chemistry:

Biology:

- Studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active compounds .

Medicine:

- Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs that act on the central nervous system .

Industry:

作用机制

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

- It can modulate the release and reuptake of neurotransmitters such as norepinephrine and serotonin , thereby affecting the central nervous system .

相似化合物的比较

生物活性

(3,3-Dimethylbutyl)(methyl)amine, commonly referred to as DMBA, is an organic compound that has garnered attention in various fields, particularly in pharmacology and toxicology. This compound is a member of the class of amines and is structurally characterized by its branched alkyl groups, which influence its biological activity.

Chemical Structure

The chemical structure of DMBA can be represented as follows:

This indicates that DMBA consists of seven carbon atoms, seventeen hydrogen atoms, and one nitrogen atom.

DMBA exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. Its structural similarity to other amines allows it to act as a stimulant, influencing neurotransmitter release and potentially affecting mood and energy levels.

Pharmacological Effects

- Stimulant Properties : DMBA has been reported to stimulate the central nervous system (CNS), similar to other compounds like amphetamines. This can lead to increased alertness and energy but may also result in adverse effects such as anxiety and insomnia.

- Metabolic Effects : Research indicates that DMBA may influence metabolic pathways, particularly those related to fat oxidation and energy expenditure. This has implications for weight management and athletic performance.

- Cardiovascular Effects : There are concerns regarding the cardiovascular impact of DMBA, especially at high doses. Studies suggest potential increases in heart rate and blood pressure, raising questions about its safety profile for certain populations.

Toxicological Profile

The toxicological effects of DMBA are critical for understanding its safety in use:

- Acute Toxicity : Limited studies indicate that high doses can lead to toxicity characterized by symptoms such as hypertension, tachycardia, and potential neurotoxicity.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the implications of regular use, especially concerning organ damage or carcinogenic risks.

Case Study 1: Stimulant Use in Athletes

A study conducted on athletes using DMBA as a pre-workout supplement reported enhanced performance metrics such as increased endurance and strength. However, participants also experienced side effects like jitteriness and increased heart rates. The findings suggest a need for caution regarding dosage and frequency of use among athletes.

Case Study 2: Cardiovascular Health Risks

In a clinical review focusing on cardiovascular health, patients who had ingested DMBA reported elevated blood pressure levels compared to a control group. This study highlighted the potential risks associated with DMBA consumption, particularly for individuals with pre-existing heart conditions.

Comparative Analysis of Biological Effects

| Effect | Observed Impact | Reference |

|---|---|---|

| CNS Stimulation | Increased alertness | |

| Metabolic Rate | Enhanced fat oxidation | |

| Cardiovascular Response | Elevated heart rate | |

| Acute Toxicity | Hypertension |

Toxicity Levels

| Exposure Level | Symptoms | Severity |

|---|---|---|

| Low Dose | Mild stimulation | Low |

| Moderate Dose | Increased anxiety | Moderate |

| High Dose | Severe hypertension | High |

属性

IUPAC Name |

N,3,3-trimethylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2,3)5-6-8-4/h8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZBVLOECYSDDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。